N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound with the molecular formula C21H17F3N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with 1,2,3,4-tetrahydroacridine-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing drug used as an anti-inflammatory agent.
Trifluoromethylphenylhydrazine: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its combination of a trifluoromethyl group with a tetrahydroacridinecarboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
377761-83-6 |
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Molecular Formula |
C21H17F3N2O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C21H17F3N2O/c22-21(23,24)13-6-5-7-14(12-13)25-20(27)19-15-8-1-3-10-17(15)26-18-11-4-2-9-16(18)19/h1,3,5-8,10,12H,2,4,9,11H2,(H,25,27) |
InChI Key |
XROPHILVRNCEBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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